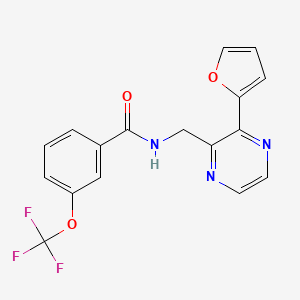

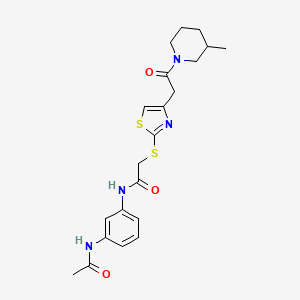

![molecular formula C14H12O3 B2881561 4-羟基-3-[(4-羟基苯基)甲基]苯甲醛 CAS No. 853233-62-2](/img/structure/B2881561.png)

4-羟基-3-[(4-羟基苯基)甲基]苯甲醛

描述

“4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde” is a chemical compound . It has been used in the preparation of a new series of benzothiazole schiff bases which display antitumor activity against cervical cancer .

Synthesis Analysis

The synthesis of “4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde” involves complex chemical reactions . The quantum chemical computations were manipulated by density functional theory (DFT) method . Thin layer chromatography (TLC) analysis indicated consumption of starting material after 15 minutes .Molecular Structure Analysis

The molecular structure of “4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde” has been analyzed using X-ray diffraction techniques . The functional groups and vibrational modes were analyzed by spectral studies .Chemical Reactions Analysis

The chemical reactions involving “4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde” are complex and involve multiple steps . The reaction mixture immediately turned deep green (exothermic reaction), and DDQH2 started precipitating within 1 minute .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde” have been analyzed. It is a yellow to light brown crystalline powder .科学研究应用

Synthesis of Schiff Bases

“4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde” can be used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds resulting from the condensation reaction between a primary amine and a carbonyl compound, typically an aldehyde or a ketone . They have gained significant attention due to their remarkable synthesis methods, diverse properties, and wide-ranging applications .

Antimicrobial Applications

This compound can be used in the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions . These derivatives have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . They have substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

Development of Antimicrobial Candidates

The compound can be used in the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited antimicrobial activity against a variety of pathogenic bacterial and fungal organisms .

Broad Spectrum Antibacterial Effects

The compound has been found to have a broad spectrum of antibacterial effects against Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus . This makes it a potential lead compound for drug discovery .

Synthesis of 4-Hydroxcoumarin Derivatives

“4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde” can be used in the synthesis of 4-hydroxcoumarin derivatives . These derivatives have low toxicity and are prospective lead compounds .

Antioxidative and Antibacterial Activities

The compound can be used in the preparation of benzopyranodicoumarins, which have been evaluated for their antioxidative and antibacterial activities .

安全和危害

作用机制

Mode of Action

It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Biochemical Pathways

More research is needed to understand the compound’s role in biochemical pathways .

Pharmacokinetics

Its bioavailability, metabolism, and excretion patterns remain to be investigated .

属性

IUPAC Name |

4-hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-11-3-6-14(17)12(8-11)7-10-1-4-13(16)5-2-10/h1-6,8-9,16-17H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQWLVZLQOKLSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=CC(=C2)C=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

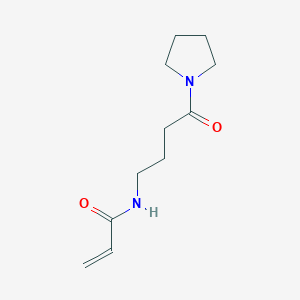

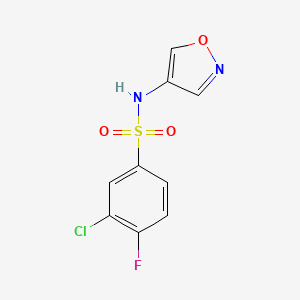

![N-(2,4-difluorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881478.png)

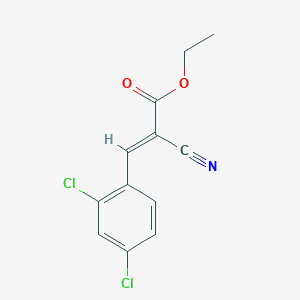

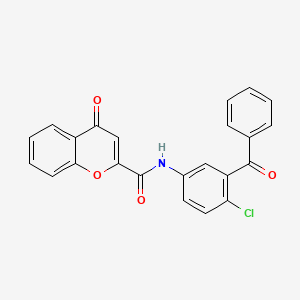

![5-[(4-isopropylphenyl)sulfonyl]-1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2881483.png)

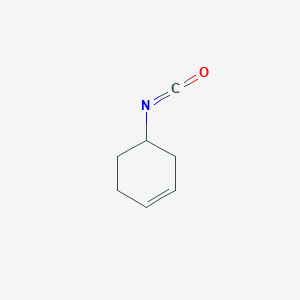

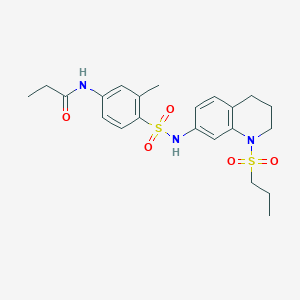

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2881486.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2881492.png)

![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B2881495.png)

![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate](/img/structure/B2881496.png)